molecular formula C27H20N2OS B3278688 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide CAS No. 681228-13-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide

Cat. No.: B3278688
CAS No.: 681228-13-7
M. Wt: 420.5 g/mol
InChI Key: OWKNSJVHJWKTRZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Benzylbenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The primary target of these compounds is believed to be DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of arabinogalactan biosynthesis, leading to a weakened cell wall and ultimately, the death of the bacterium

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a loss of cell wall integrity. This can result in increased susceptibility of the bacterium to other drugs and the host immune response .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as drugs .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacterium . This results in a reduction in the bacterial load and alleviation of the symptoms of tuberculosis.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the compound’s efficacy through drug-drug interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-hydroxybenzamide
  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(21-12-10-20(11-13-21)18-19-6-2-1-3-7-19)28-23-16-14-22(15-17-23)27-29-24-8-4-5-9-25(24)31-27/h1-17H,18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNSJVHJWKTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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